molecular formula C15H13N5OS B2368422 (E)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 2034998-02-0

(E)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2368422
CAS No.: 2034998-02-0
M. Wt: 311.36
InChI Key: IMSOCGOJXDRFDH-AATRIKPKSA-N
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Description

(E)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C15H13N5OS and its molecular weight is 311.36. The purity is usually 95%.
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Biological Activity

The compound (E)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic molecule that combines a pyridine ring, a triazole moiety, and a thiophene group. This unique structure is anticipated to confer significant biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The compound's molecular formula is C18H19N5OSC_{18}H_{19}N_{5}OS with a molecular weight of 353.44 g/mol. The presence of the triazole and thiophene rings is known to enhance the biological activity of compounds due to their ability to interact with various biological targets.

Biological Activity Overview

Research has shown that compounds containing triazole and thiophene structures exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have demonstrated significant antibacterial and antifungal properties. For instance, studies on triazole derivatives indicate strong activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : The triazole ring has been associated with anticancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. In vitro studies show that triazole-containing compounds can effectively target cancer cells, making them potential candidates for cancer therapy .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of triazole derivatives against multidrug-resistant bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ciprofloxacin, particularly against Staphylococcus aureus and Escherichia coli .

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus7.81
Compound BE. coli15.62
This compoundTBDTBD

Anticancer Activity

In another investigation focusing on the anticancer potential of triazole derivatives, it was found that several compounds significantly inhibited the growth of MCF-7 breast cancer cells with IC50 values in the low micromolar range .

CompoundCell LineIC50 (mM)
Compound CMCF-7<0.1
This compoundTBD

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in bacterial cell wall synthesis and cancer cell proliferation. The triazole ring is known to inhibit fungal cytochrome P450 enzymes, while the thiophene moiety may contribute to the compound's ability to penetrate cellular membranes effectively.

Properties

IUPAC Name

(E)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]-3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS/c21-15(6-5-14-4-2-8-22-14)17-9-12-11-20(19-18-12)13-3-1-7-16-10-13/h1-8,10-11H,9H2,(H,17,21)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSOCGOJXDRFDH-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)C=CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)/C=C/C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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